molecular formula C20H21N5O3S B15098552 Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B15098552
M. Wt: 411.5 g/mol
InChI Key: XJBNIUAIBDAXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a pyrimidine ring, and an ethyl ester group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized by reacting a β-diketone with guanidine.

    Coupling Reaction: The thiazole and pyrimidine rings are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methyl-5-imidazolecarboxylate: Similar in structure but contains an imidazole ring instead of a thiazole ring.

    2-Ethyl-4-methylimidazole: Contains an imidazole ring and is used as a cross-linker for epoxy resins.

Uniqueness

Ethyl 4-methyl-2-({4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl}amino)-1,3-thiazole-5-carboxylate is unique due to its combination of thiazole and pyrimidine rings, which confer distinct chemical properties and potential biological activities not found in similar compounds.

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[4-methyl-5-[(2-methylphenyl)carbamoyl]pyrimidin-2-yl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H21N5O3S/c1-5-28-18(27)16-13(4)23-20(29-16)25-19-21-10-14(12(3)22-19)17(26)24-15-9-7-6-8-11(15)2/h6-10H,5H2,1-4H3,(H,24,26)(H,21,22,23,25)

InChI Key

XJBNIUAIBDAXGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC=C(C(=N2)C)C(=O)NC3=CC=CC=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.